ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate
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Overview
Description
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C15H15N3O2. It is known for its unique structure, which includes a pyridine ring substituted with a benzylideneamino group and an ethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
This method’s simplicity and high yield make it a promising candidate for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: The compound is being explored for its potential therapeutic properties, including its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate can be compared to other similar compounds, such as:
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine ring structure and are used in various synthetic applications.
5-Amino-pyrazoles: These compounds are also used as building blocks in the synthesis of heterocyclic compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylideneamino and ethyl carbamate groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly due to its unique structural features, which include a pyridine ring and a benzylideneamino group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O2, with a molecular weight of approximately 256.30 g/mol. The presence of both the pyridine and benzylidene moieties contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to inhibition or modulation of enzyme activity. This interaction is crucial for understanding its therapeutic applications.
Interaction Studies
Molecular docking simulations and in vitro assays are commonly employed to assess the binding affinity of this compound with biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, compounds with similar structures have shown significant interactions with cannabinoid receptors, suggesting that this compound may also exhibit similar properties .
Antimicrobial Properties
Research indicates that derivatives of pyridine and carbamate compounds often exhibit antimicrobial activities. This compound may share these properties due to its structural similarities with known antibacterial agents. For example, thiazole derivatives have shown good antibacterial potency against various strains, suggesting a potential pathway for exploring the antimicrobial efficacy of this compound .
Enzyme Inhibition
Studies have demonstrated that compounds similar to this compound can act as enzyme inhibitors. For instance, some carbamate derivatives have been reported to inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication . This suggests that this compound could be explored as a lead compound in antibiotic development.
Potential Therapeutic Applications
Given its structural characteristics, this compound has potential applications in various therapeutic areas:
- Antimicrobial Agents : Due to its possible antibacterial properties.
- Cancer Therapy : Structural analogs have shown promise in inhibiting cancer cell proliferation through targeted enzyme inhibition.
- Neurological Disorders : Similar compounds have been studied for their interaction with cannabinoid receptors, indicating potential uses in managing neurological conditions .
Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial activity of various pyridine derivatives, it was found that certain compounds exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural features in determining the efficacy of these compounds .
Study 2: Enzyme Inhibition Profiles
Another study focused on the enzyme inhibition profiles of carbamate derivatives demonstrated that some compounds effectively inhibited DNA gyrase and topoisomerase IV in bacterial strains. This suggests that this compound could be further investigated for similar inhibitory effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-(benzylideneamino)benzoate | Structure | Potential anti-inflammatory properties |
Ethyl N-(4-methylbenzylidene)carbamate | Structure | Methyl substitution enhances lipophilicity |
Ethyl N-(3-pyridinyl)carbamate | Structure | Used in agricultural applications as a pesticide |
This compound | Structure | Unique combination conferring distinct biological activities |
Properties
CAS No. |
83269-25-4 |
---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)18-14-9-8-13(11-17-14)16-10-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19) |
InChI Key |
FYTVWPSITZRJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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